4-Ethyl-1-(5-bromo-2-hydroxybenzylidene)thiosemicarbazide
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Overview
Description
4-Ethyl-1-(5-bromo-2-hydroxybenzylidene)thiosemicarbazide is a compound that belongs to the class of thiosemicarbazides. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 4-Ethyl-1-(5-bromo-2-hydroxybenzylidene)thiosemicarbazide typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-ethylthiosemicarbazide under specific conditions. The reaction is usually carried out in an ethanol-water mixture with a few drops of acetic acid at room temperature . The product is then purified and characterized using various spectroscopic methods such as FT-IR, 1H-NMR, and 13C-NMR .
Chemical Reactions Analysis
4-Ethyl-1-(5-bromo-2-hydroxybenzylidene)thiosemicarbazide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different thiosemicarbazide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and hydroxyl positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Ethyl-1-(5-bromo-2-hydroxybenzylidene)thiosemicarbazide involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme involved in the regulation of pH in cancer cells . This inhibition leads to a decrease in the proliferation of cancer cells and induces apoptosis . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi .
Comparison with Similar Compounds
4-Ethyl-1-(5-bromo-2-hydroxybenzylidene)thiosemicarbazide can be compared with other thiosemicarbazide derivatives such as:
4-Methyl-3-thiosemicarbazide: Similar in structure but with a methyl group instead of an ethyl group.
1,3,4-Thiadiazole derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-ethylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3OS/c1-2-12-10(16)14-13-6-7-5-8(11)3-4-9(7)15/h3-6,15H,2H2,1H3,(H2,12,14,16)/b13-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXGFZPJJONOHE-MLPAPPSSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NN=CC1=C(C=CC(=C1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=S)N/N=C\C1=C(C=CC(=C1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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